N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
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Overview
Description
N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of a tetrazole ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives involves the reaction of nitriles with sodium azide under acidic conditions . The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources . The final step involves coupling the tetrazole and thiophene rings with the carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the development of efficient purification methods to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner. The thiophene ring may contribute to the compound’s ability to penetrate cell membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Known for its significant anti-inflammatory action.
N-(1-(2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)-4-(methoxymethyl)piperidin-4-yl)-N-phenylacetamide: Another tetrazole derivative with potential pharmaceutical applications.
Uniqueness
N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N5OS |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-cyclooctyl-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C16H23N5OS/c1-11-12(2)23-16(21-10-17-19-20-21)14(11)15(22)18-13-8-6-4-3-5-7-9-13/h10,13H,3-9H2,1-2H3,(H,18,22) |
InChI Key |
BCKFRZNMPRMGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCCCC2)N3C=NN=N3)C |
Origin of Product |
United States |
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